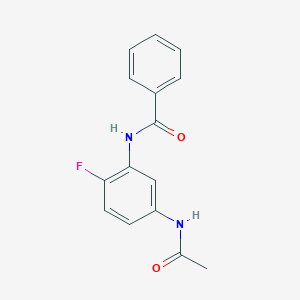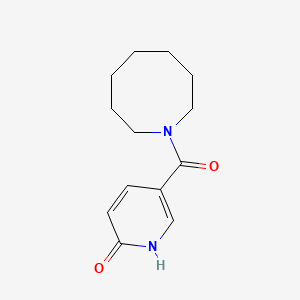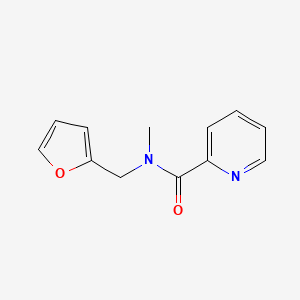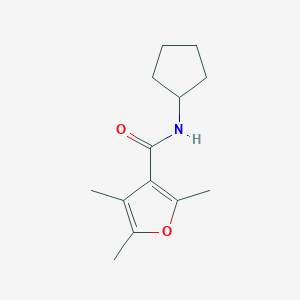
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It is widely used in scientific research for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide exerts its pharmacological effects by binding to and blocking the 5-HT3 receptors, which are located in the central and peripheral nervous systems. This results in the inhibition of serotonin-mediated neurotransmission, leading to a decrease in nausea and vomiting, as well as other physiological effects.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of serotonin-mediated neurotransmission, the reduction of gastric acid secretion, and the modulation of the immune system. It has also been shown to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has several advantages for use in lab experiments, including its high selectivity and potency for the 5-HT3 receptor, as well as its ability to cross the blood-brain barrier. However, its short half-life and potential for off-target effects can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide in scientific research. One potential area of investigation is its use in the treatment of Alzheimer's disease, where it has been shown to have neuroprotective effects. Another area of interest is its potential use in the treatment of depression, where it has been shown to have antidepressant effects. Additionally, further research is needed to fully understand the mechanism of action of 2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide and its potential for use in other medical conditions.
Synthesemethoden
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide can be synthesized using a variety of methods, including the reaction of furan-3-carboxylic acid with 2,4,5-trimethyl-1-piperidinol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with 2-propanol and hydrochloric acid to yield 2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions, including chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and depression. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-10(2)18-8-6-14(7-9-18)17-16(19)15-11(3)12(4)20-13(15)5/h10,14H,6-9H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTRTFLSSVUWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2CCN(CC2)C(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)

![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)


